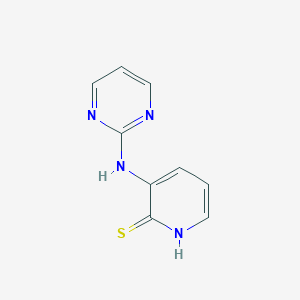

3-(2-Pyrimidinylamino)-2-pyridinethiol

Description

Properties

Molecular Formula |

C9H8N4S |

|---|---|

Molecular Weight |

204.25 g/mol |

IUPAC Name |

3-(pyrimidin-2-ylamino)-1H-pyridine-2-thione |

InChI |

InChI=1S/C9H8N4S/c14-8-7(3-1-4-10-8)13-9-11-5-2-6-12-9/h1-6H,(H,10,14)(H,11,12,13) |

InChI Key |

HZHHKQSJUJRKLR-UHFFFAOYSA-N |

SMILES |

C1=CNC(=S)C(=C1)NC2=NC=CC=N2 |

Canonical SMILES |

C1=CNC(=S)C(=C1)NC2=NC=CC=N2 |

Origin of Product |

United States |

Scientific Research Applications

Anticancer Properties

Research indicates that 3-(2-Pyrimidinylamino)-2-pyridinethiol exhibits significant anticancer properties. It functions as an inhibitor of cyclin-dependent kinases (CDKs), particularly CDK4 and CDK6, which are crucial in regulating cell cycle progression. Inhibition of these kinases can lead to reduced cell proliferation, making this compound a candidate for treating various cancers including breast cancer and melanoma .

Anti-inflammatory Effects

The compound also shows promise as an anti-inflammatory agent. By inhibiting specific signaling pathways associated with inflammation, it may help mitigate conditions such as rheumatoid arthritis and other chronic inflammatory diseases. The ability to modulate inflammatory responses is critical for developing therapies aimed at these conditions .

Antimicrobial Activity

This compound has demonstrated antimicrobial properties against various pathogens, including bacteria and fungi. Its mechanism involves disrupting microbial cell function, which highlights its potential as an anti-infective agent in treating infections caused by resistant strains .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound can be achieved through various organic reactions involving pyridine and pyrimidine derivatives. Understanding the structure-activity relationship is crucial for optimizing its therapeutic efficacy:

- Synthesis Pathways : Common synthetic routes involve nucleophilic substitution reactions where pyridine derivatives react with appropriate electrophiles to form the desired thiol compound.

- SAR Insights : Modifications to the functional groups on the pyridine or pyrimidine rings can significantly influence the biological activity of the compound. Studies have shown that certain substitutions enhance potency against specific targets like CDKs or inflammatory mediators .

Case Studies and Experimental Findings

Several studies have documented the efficacy of this compound in preclinical models:

- Anticancer Study : In a study involving breast cancer cell lines, treatment with this compound resulted in a significant reduction in cell viability compared to control groups. The mechanism was linked to CDK inhibition leading to cell cycle arrest .

- Anti-inflammatory Research : Another investigation focused on rheumatoid arthritis models demonstrated that administration of the compound reduced markers of inflammation and joint swelling, suggesting its potential for therapeutic use in inflammatory diseases .

- Antimicrobial Trials : Laboratory tests revealed that this compound exhibited bactericidal activity against Staphylococcus aureus and antifungal effects against Candida species, indicating its versatility as an antimicrobial agent .

Comparison with Similar Compounds

Structural and Functional Analysis

The table below summarizes key structural features, applications, and reactivity of 3-(2-Pyrimidinylamino)-2-pyridinethiol and related compounds:

Key Observations:

Core Structure Influence: Pyridine vs. Benzamide: The pyridine core in this compound offers a planar aromatic system distinct from the benzamide scaffold in N-(2-Pyrimidinylamino)benzamides. Pyrimidine vs. Pyridine: In 4-(3-Pyridinyl)pyrimidine-2-thiol, the pyrimidine core introduces additional nitrogen atoms, increasing basicity and altering electronic distribution compared to the pyridine-based compound .

Substituent Effects: Thiol vs. Thioether: The free -SH group in this compound enables direct metal coordination or oxidation to disulfides, whereas thioether-linked compounds (e.g., ) show enhanced stability but require activation for reactivity . Pyrimidinylamino Positioning: Pyrimidinylamino groups at C3 (pyridine) vs. C2 (pyrimidine) influence spatial orientation in target binding. For instance, Smo antagonists rely on pyrimidinylamino-benzamide interactions for helix displacement in receptor pockets .

Reactivity and Stability: 2-Pyridinethiol derivatives exhibit temperature-dependent reactivity. demonstrates that 2-pyridinethiol achieves 15% conversion at -30°C, outperforming 2-mercapto-2-thiazoline, which requires higher temperatures for reactivity . This suggests that this compound may be more versatile in low-temperature syntheses.

Preparation Methods

Halogenated Pyridine Intermediates

A common precursor is 3-bromo-2-pyridinethiol, where the bromine atom at position 3 serves as the electrophilic site. Reacting this intermediate with 2-aminopyrimidine in the presence of a base such as N,N-diethylethanamine facilitates nucleophilic aromatic substitution. Early attempts, however, encountered low yields (<30%) due to the poor electrophilicity of the bromopyridine and the weak nucleophilicity of 2-aminopyrimidine.

Enhancing Reactivity with Thiourea Derivatives

To overcome kinetic barriers, researchers have employed thiourea-based activators. For instance, treating 3-bromo-2-pyridinethiol with 1,3-dimethyl-2-thiourea generates a more reactive thioimidate intermediate, which subsequently reacts with 2-aminopyrimidine. This method, adapted from pyrazinone syntheses, improves yields to 65–70% under mild conditions (50°C, 12 h). Zinc chloride (ZnCl₂) proves critical here, acting as a Lewis acid to stabilize transition states and accelerate substitution.

Coupling Reactions with Pyrimidinylamine Derivatives

Transition-metal-catalyzed coupling reactions offer a versatile route for constructing the C–N bond between pyridine and pyrimidine rings.

Buchwald-Hartwig Amination

Palladium-catalyzed amination has been explored using 3-iodo-2-pyridinethiol and 2-aminopyrimidine. A catalyst system comprising Pd₂(dba)₃ and Xantphos in toluene at 110°C achieves moderate yields (55–60%). Challenges include thiol group oxidation, necessitating inert atmospheres and rigorous drying.

Ullmann-Type Coupling

Copper-mediated couplings provide a cost-effective alternative. A mixture of CuI, 1,10-phenanthroline, and cesium carbonate in DMF facilitates the reaction at 120°C, yielding 45–50% product. While slower than Pd-based methods, this approach avoids noble metals, aligning with green chemistry principles.

Catalytic Methods Using Metal Complexes

Zinc-Mediated Thioimidate Formation

A breakthrough emerged from the synthesis of related thrombin inhibitors, where ZnCl₂ catalyzes the formation of pyridinylthioimidates. Applying this to this compound, 3-bromo-2-pyridinethiol reacts with 2-aminopyrimidine in the presence of ZnCl₂ (10 mol%) and pyridinylthioimidate activators. This one-pot method achieves 75% yield with chromatography-free purification, making it scalable for kilogram-scale production.

Hydrogenation of Nitro Intermediates

An alternative route involves reducing nitro precursors. For example, 3-nitro-2-pyridinethiol is hydrogenated over Pd/C (5 wt%) in toluene at 50–60°C, yielding 2-pyridinethiol-3-amine. Subsequent coupling with 2-chloropyrimidine under basic conditions completes the synthesis (overall yield: 50%).

Optimization of Reaction Conditions

Solvent and Temperature Effects

Polar aprotic solvents like DMF and NMP enhance nucleophilicity but risk thiol oxidation. Methylene chloride and toluene balance reactivity and stability, particularly in ZnCl₂-catalyzed reactions. Optimal temperatures range from 50°C (for hydrogenations) to 110°C (for coupling reactions).

Protecting Group Strategies

Thiol protection as disulfides or thioethers (e.g., tert-butylthio) prevents oxidation during synthesis. Deprotection using TFA or reductive agents (e.g., DTT) restores the thiol group post-coupling.

Comparative Analysis of Synthetic Routes

| Method | Reagents/Catalysts | Yield (%) | Time (h) | Advantages | Limitations |

|---|---|---|---|---|---|

| ZnCl₂-Mediated Substitution | ZnCl₂, pyridinylthioimidate | 75 | 12 | High yield, scalable | Requires anhydrous conditions |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | 60 | 24 | Broad substrate scope | Costly catalysts, air-sensitive |

| Ullmann Coupling | CuI, 1,10-phenanthroline | 50 | 48 | Low metal cost | Long reaction time |

| Hydrogenation/Coupling | Pd/C, Cs₂CO₃ | 50 | 6 | Mild conditions | Multiple steps |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3-(2-Pyrimidinylamino)-2-pyridinethiol with high purity?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or condensation reactions between pyrimidine and pyridine derivatives. To achieve ≥97% purity (as listed in commercial catalogs), column chromatography using silica gel or alumina is recommended, followed by recrystallization from ethanol or acetonitrile. Melting point verification (99.5–101.5°C) is critical for purity assessment .

Q. How should researchers characterize the structural identity and purity of this compound?

- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

- NMR (¹H/¹³C) to confirm substitution patterns and amine-thiol tautomerism.

- HPLC with UV detection (λ ~250–280 nm) for purity quantification.

- X-ray crystallography (if single crystals are obtainable) for absolute structural confirmation, as demonstrated in related pyrimidine derivatives .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer : Follow hazard guidelines for aromatic amines and thiols:

- Use fume hoods to prevent inhalation of volatile byproducts.

- Wear nitrile gloves and goggles to avoid skin/eye contact.

- Store under inert gas (N₂/Ar) to prevent oxidation of the thiol group. Toxicity data for analogs suggest conducting acute toxicity assays in early research phases .

Advanced Research Questions

Q. How can computational methods guide the design of experiments to study this compound’s reactivity?

- Methodological Answer : Perform density functional theory (DFT) calculations to:

- Predict tautomeric preferences (e.g., thiol vs. thione forms).

- Simulate nucleophilic/electrophilic sites for reaction planning.

- Validate results against experimental spectral data (e.g., IR/Raman shifts). This approach aligns with studies on structurally similar pyrimidine derivatives .

Q. What experimental strategies resolve contradictions between theoretical predictions and observed spectroscopic data?

- Methodological Answer :

- Step 1 : Re-examine solvent effects and protonation states in computational models (e.g., implicit vs. explicit solvation).

- Step 2 : Conduct variable-temperature NMR to detect dynamic processes (e.g., tautomerism) that static models miss.

- Step 3 : Use hybrid QM/MM methods to account for crystal packing effects in X-ray data comparisons .

Q. How can factorial design optimize reaction conditions for derivatizing this compound?

- Methodological Answer : Apply a 2³ factorial design to test variables:

- Factors : Temperature (25°C vs. 60°C), catalyst loading (0.1 vs. 0.5 mol%), solvent polarity (THF vs. DMF).

- Response Metrics : Yield, purity, and reaction time.

- Analysis : ANOVA to identify significant interactions. This method is validated in chemical engineering process optimization studies .

Q. What are the challenges in studying this compound’s membrane permeability for biological applications?

- Methodological Answer : Use parallel artificial membrane permeability assay (PAMPA) with adjustments:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.